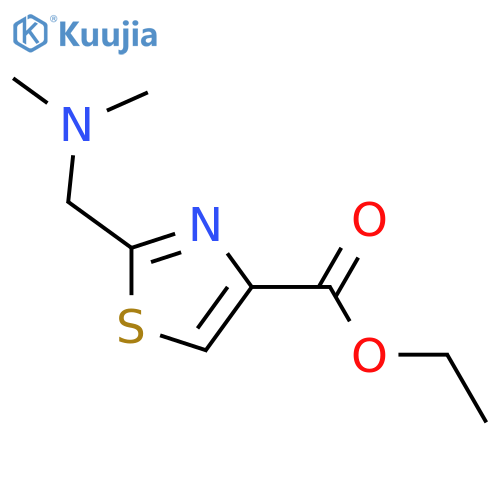

An efficient and novel process for the synthesis of nizatidine

,

Heterocyclic Letters,

2019,

9(2),

191-195